molecular formula C11H10F2O2 B13490255 5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B13490255
M. Wt: 212.19 g/mol
InChI Key: OFZATVOZGLWVHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is a synthetic organic compound belonging to the class of flavanones. Flavanones are a type of flavonoid, which are aromatic, colorless ketones derived from flavone that often occur in plants as glycosides . This compound is characterized by its 3,4-dihydro-2-aryl-2H-1-benzopyran-4-one skeleton with fluorine and methyl substitutions.

Preparation Methods

The synthesis of 5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one can be achieved through various synthetic routes. One common method involves the use of 5,7-difluorochroman-4-one as a substrate. The process includes performing an asymmetric reduction reaction in the presence of ketoreductase, coenzyme, and a coenzyme circulating system. Ketoreductase can be one or a combination of short-chain dehydrogenases/reductases, medium-chain dehydrogenases/reductases, or aldo-keto reductases .

Chemical Reactions Analysis

5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H10F2O2

Molecular Weight

212.19 g/mol

IUPAC Name

5,7-difluoro-2,2-dimethyl-3H-chromen-4-one

InChI

InChI=1S/C11H10F2O2/c1-11(2)5-8(14)10-7(13)3-6(12)4-9(10)15-11/h3-4H,5H2,1-2H3

InChI Key

OFZATVOZGLWVHC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=C(C=C2F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.